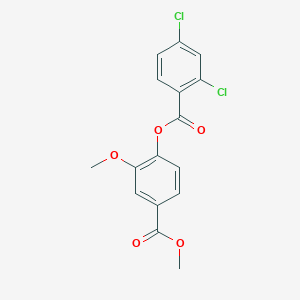
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate, also known as MDB, is a chemical compound that has been widely studied for its potential applications in scientific research. MDB belongs to the class of benzoate esters and is known for its unique chemical structure that makes it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation in animal models, and to promote the death of cancer cells. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a well-characterized chemical structure. This compound is also stable under a variety of conditions, which makes it useful for a variety of experiments. However, there are also limitations to its use. This compound can be toxic in high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate. One area of research is the development of new materials and coatings based on this compound. Another area of research is the use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is potential for the development of new drugs based on the chemical structure of this compound.
Méthodes De Synthèse
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoic acid with 2-methoxy-4-(methoxycarbonyl)phenol in the presence of a catalyst. Other methods of synthesis include the use of acid anhydrides and acid chlorides.
Applications De Recherche Scientifique
2-Methoxy-4-(methoxycarbonyl)phenyl 2,4-dichlorobenzoate has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential applications in drug discovery, as well as for its use in the development of new materials and coatings. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C16H12Cl2O5 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
methyl 4-(2,4-dichlorobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-5-4-10(17)8-12(11)18/h3-8H,1-2H3 |
Clé InChI |
WKLUKVCHKHZKKA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309190.png)
![Ethyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309191.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309192.png)
![Ethyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309193.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309194.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)